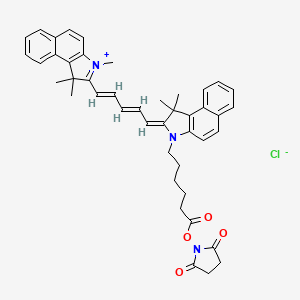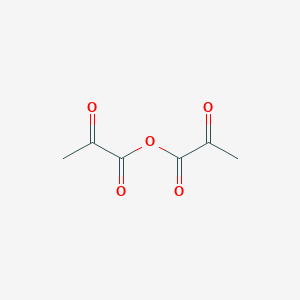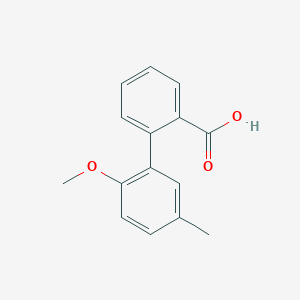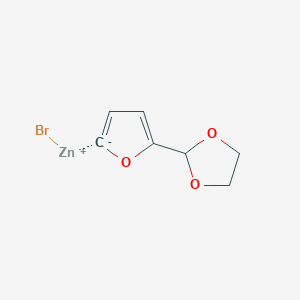
MFCD19687267
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide (MFCD19687267) is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. It is often employed in the synthesis of complex molecules due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide typically involves the reaction of 5-(1,3-Dioxolan-2-yl)-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-(1,3-Dioxolan-2-yl)-2-furyl bromide+Zn→5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a wide range of functionalized furans.
Scientific Research Applications
Chemistry: In chemistry, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine: While direct applications in biology and medicine are less common, the compound’s derivatives may be used in the development of pharmaceuticals and biologically active molecules. Its role in synthetic chemistry indirectly supports medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its reactivity and selectivity make it a valuable tool in manufacturing processes.
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles. This mechanism is crucial in various synthetic pathways, enabling the formation of complex molecular structures.
Comparison with Similar Compounds
- 5-(1,3-Dioxolan-2-yl)-2-furylmagnesium bromide
- 5-(1,3-Dioxolan-2-yl)-2-furylboronic acid
- 5-(1,3-Dioxolan-2-yl)-2-furyl lithium
Comparison: Compared to its magnesium and lithium counterparts, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide offers better selectivity and milder reaction conditions. The boronic acid derivative, on the other hand, is often used in cross-coupling reactions but lacks the same level of reactivity as the zinc compound. The unique balance of reactivity and selectivity makes 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide a preferred choice in many synthetic applications.
This detailed article provides a comprehensive overview of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
bromozinc(1+);2-(2H-furan-2-id-5-yl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
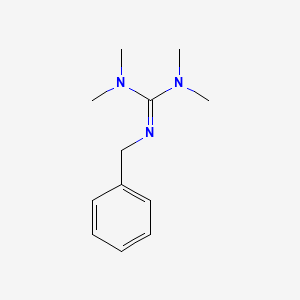
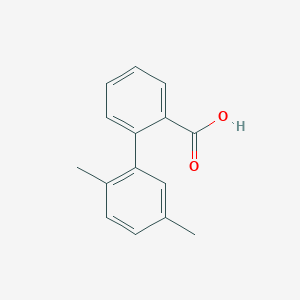
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B6363631.png)
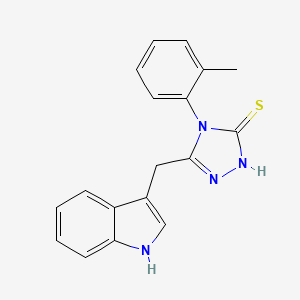
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
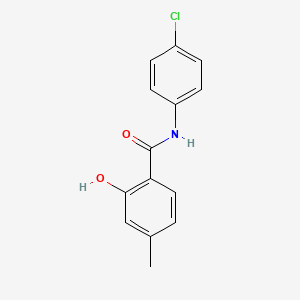
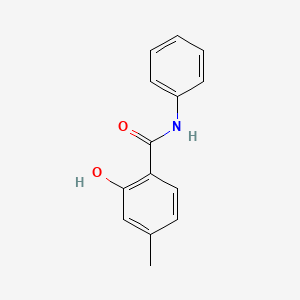
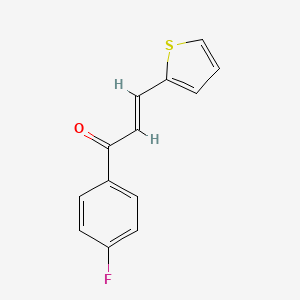
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)
